2-Chloro-3'-fluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

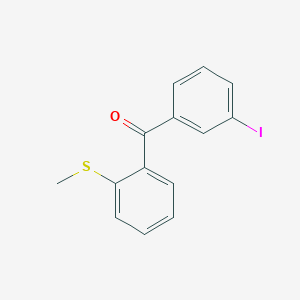

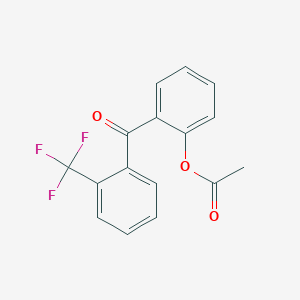

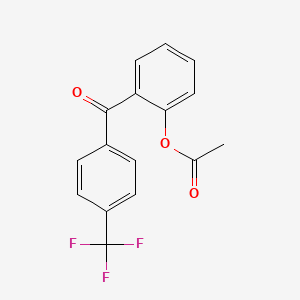

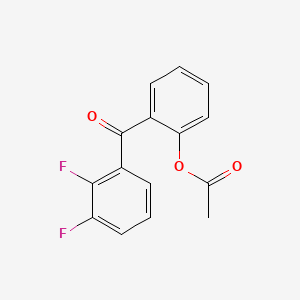

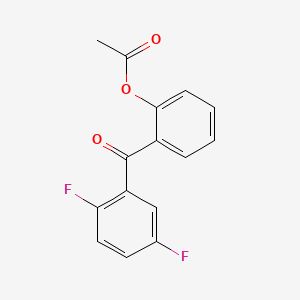

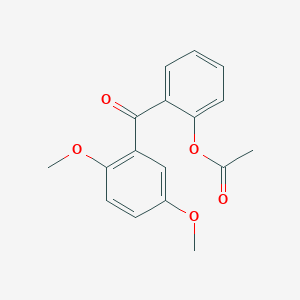

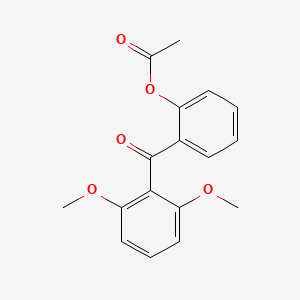

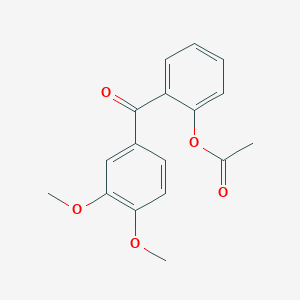

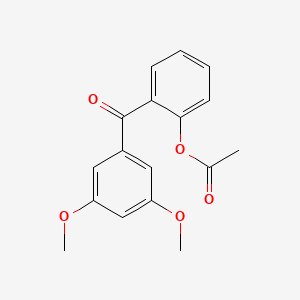

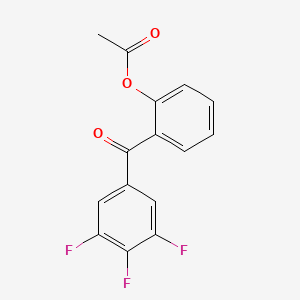

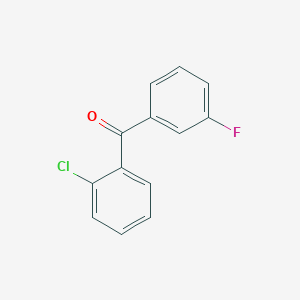

2-Chloro-3’-fluorobenzophenone is a chemical compound with the molecular formula C13H8ClFO1. It is used as a starting material for the synthesis of other compounds23.

Synthesis Analysis

The synthesis of 2-Chloro-3’-fluorobenzophenone is not explicitly detailed in the available literature. However, a method for synthesizing a similar compound, 2-chloro-3-fluorobromobenzene, has been described4. This method involves a bromination reaction on 3-chloro-2-fluoroaniline, followed by a diazotization amino removal reduction reaction4.Molecular Structure Analysis

The molecular structure of 2-Chloro-3’-fluorobenzophenone can be inferred from its molecular formula, C13H8ClFO1. However, specific details about its molecular structure, such as bond lengths and angles, are not readily available in the literature.

Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-3’-fluorobenzophenone are not detailed in the available literature. However, it is known that chlorinated and fluorinated compounds can participate in a variety of chemical reactions, including substitution and elimination reactions56.Physical And Chemical Properties Analysis

2-Chloro-3’-fluorobenzophenone has a molecular weight of 234.65 g/mol1. Other physical and chemical properties, such as melting point, boiling point, and density, are not readily available in the literature.Applications De Recherche Scientifique

Molecular Geometry and Chemical Reactivity Analysis

2-Chloro-3'-fluorobenzophenone derivatives have been synthesized and studied for their molecular geometry and chemical reactivity. Quantum chemical studies, including Density Functional Theory (DFT) calculations, have been conducted to understand the molecular structure, photo-physical properties, vibrational frequencies, and chemical reactivity of these compounds. Such studies highlight the compound's potential in various scientific applications due to its reactive sites and unique molecular properties (Satheeshkumar et al., 2017).

Vibrational Spectroscopy and Thermodynamic Properties

Vibrational spectroscopy techniques like FT-Raman and FT-IR have been employed to characterize 2-Chloro-3'-fluorobenzophenone and analyze its spectral data. DFT calculations were used to explore the molecular geometries, vibrational frequencies, infrared intensities, and Raman activities. This research provides valuable insights into the compound's thermodynamic properties at various temperatures, emphasizing its significance in materials science and spectroscopy studies (Chaitanya et al., 2011).

Photophysical and Photochemical Properties

Studies have been conducted on the photophysical and photochemical properties of 2-Chloro-3'-fluorobenzophenone derivatives, focusing on their behavior at low temperatures and their interactions in different states. These studies are crucial for understanding the compound's behavior under various conditions and can contribute to its application in photochemistry and material sciences (Kuş, 2017).

Material Synthesis and Characterization

2-Chloro-3'-fluorobenzophenone has been used in the synthesis of advanced materials. For instance, it has been involved in the synthesis of multiblock copolymers, which are notable for their applications in membrane materials due to their solubility and thermal properties. The detailed synthesis process and the characterization of these polymers highlight the compound's role in creating new materials with potential applications in various industries (Ghassemi et al., 2004).

Safety And Hazards

Specific safety data and hazard information for 2-Chloro-3’-fluorobenzophenone are not readily available in the literature. However, it is generally recommended to avoid breathing in chemical vapors, avoid contact with skin and eyes, and use personal protective equipment when handling chemical substances8.

Orientations Futures

The future directions for the use and study of 2-Chloro-3’-fluorobenzophenone are not explicitly mentioned in the available literature. However, given its role as a starting material for the synthesis of other compounds23, it is likely that further research could explore its potential applications in various fields, such as pharmaceuticals and agrochemicals7.

Propriétés

IUPAC Name |

(2-chlorophenyl)-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAXMPCQUQCCAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641761 |

Source

|

| Record name | (2-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3'-fluorobenzophenone | |

CAS RN |

81029-87-0 |

Source

|

| Record name | (2-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.